molecular formula C7H13Cl2N3O B2375847 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride CAS No. 2094614-36-3

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride

Cat. No.: B2375847
CAS No.: 2094614-36-3
M. Wt: 226.1
InChI Key: FXCFIVGDVIQBJV-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H11N3O.2ClH and a molecular weight of 226.11 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and an azetidine ring, making it an interesting subject for various scientific studies.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements and precautionary statements are not specified in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrazole and azetidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)azetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCFIVGDVIQBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CNC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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